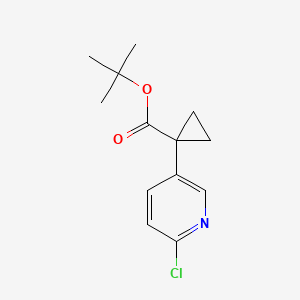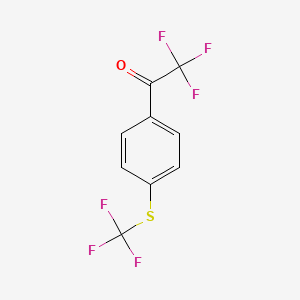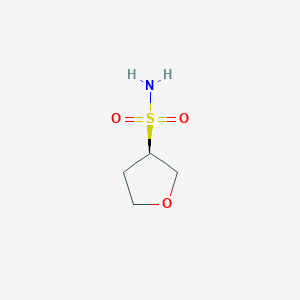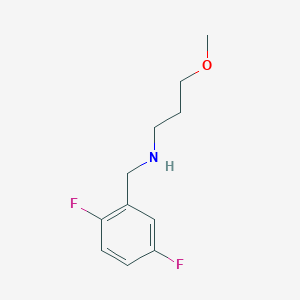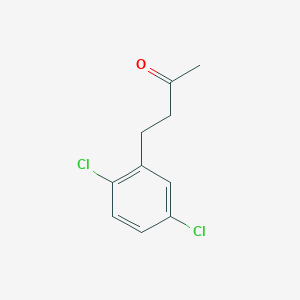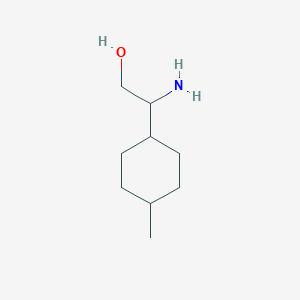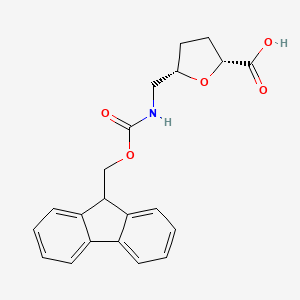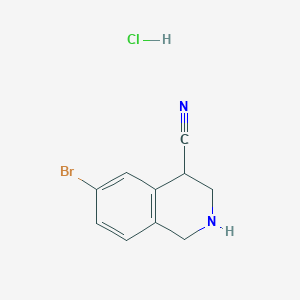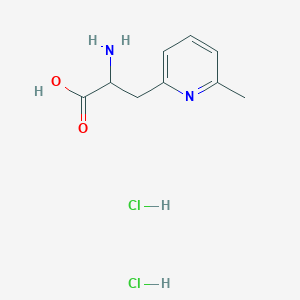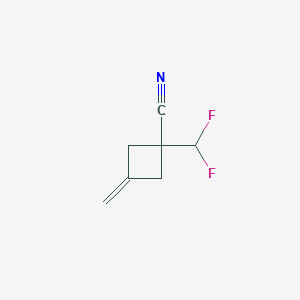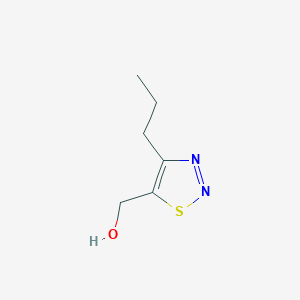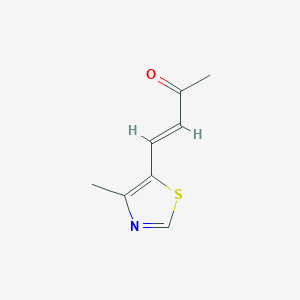
4-(4-Methylthiazol-5-yl)but-3-en-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Methylthiazol-5-yl)but-3-en-2-one is an organic compound that belongs to the class of thiazoles, which are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methylthiazol-5-yl)but-3-en-2-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an aldehyde and a ketone in the presence of a base, such as sodium hydroxide or potassium hydroxide, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. Solvent-free conditions and the use of silica-based catalysts have been explored to enhance the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Methylthiazol-5-yl)but-3-en-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding alcohol or amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and various substituted thiazole derivatives .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 4-(4-Methylthiazol-5-yl)but-3-en-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(4-Methylthiazol-5-yl)benzylamine
- 4-(4-Methylthiazol-5-yl)ethyl butyrate
- 4-(4-Methylthiazol-5-yl)benzyl carbamate
Uniqueness
4-(4-Methylthiazol-5-yl)but-3-en-2-one is unique due to its specific structural features, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C8H9NOS |
|---|---|
Poids moléculaire |
167.23 g/mol |
Nom IUPAC |
(E)-4-(4-methyl-1,3-thiazol-5-yl)but-3-en-2-one |
InChI |
InChI=1S/C8H9NOS/c1-6(10)3-4-8-7(2)9-5-11-8/h3-5H,1-2H3/b4-3+ |
Clé InChI |
GFKKHCJTSPUWGP-ONEGZZNKSA-N |
SMILES isomérique |
CC1=C(SC=N1)/C=C/C(=O)C |
SMILES canonique |
CC1=C(SC=N1)C=CC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



